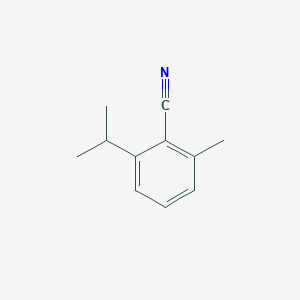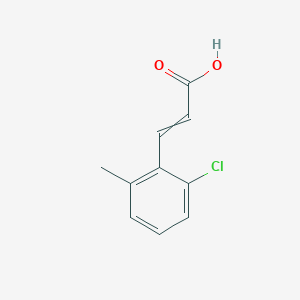![molecular formula C11H8ClNO2S2 B12444088 (5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444088.png)
(5E)-5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazolone derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one typically involves the condensation of 5-chloro-2-methoxybenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. Common reagents used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an ethanol or methanol solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the double bond in the benzylidene moiety, leading to the formation of the corresponding thiazolidine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the benzylidene ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolone derivatives have been studied for their antimicrobial, antifungal, and anticancer properties. This compound might exhibit similar activities, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets might make it useful in the treatment of various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one would depend on its specific biological activity. Generally, thiazolone derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(5E)-5-(2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Lacks the chloro substituent, which might affect its reactivity and biological activity.
(5E)-5-(5-chloro-2-hydroxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Has a hydroxy group instead of a methoxy group, potentially altering its chemical properties.
Uniqueness
The presence of the chloro and methoxy groups in (5E)-5-(5-chloro-2-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one might confer unique reactivity and biological activity compared to its analogs. These substituents can influence the compound’s electronic properties and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H8ClNO2S2 |
|---|---|
Peso molecular |
285.8 g/mol |
Nombre IUPAC |
5-[(5-chloro-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H8ClNO2S2/c1-15-8-3-2-7(12)4-6(8)5-9-10(14)13-11(16)17-9/h2-5H,1H3,(H,13,14,16) |
Clave InChI |
YCJQKTBKSKFQEJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)C=C2C(=O)NC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide](/img/structure/B12444026.png)
![1-Boc-3-[2-(4-bromo-phenyl)-ethylamino]-piperidine](/img/structure/B12444027.png)
![(3Z)-3-({4-[(E)-phenyldiazenyl]phenyl}imino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12444035.png)
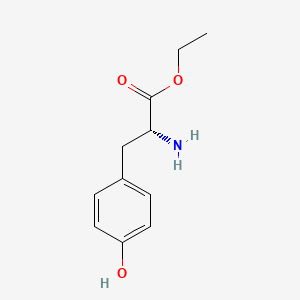
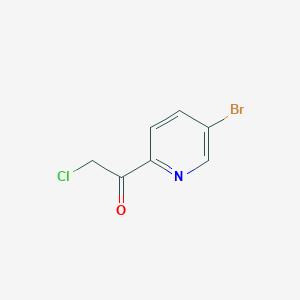

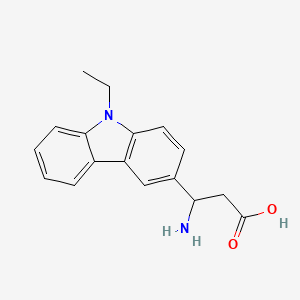
![2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B12444050.png)

![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol](/img/structure/B12444074.png)
![5-(2,5-dichlorophenyl)-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B12444076.png)
